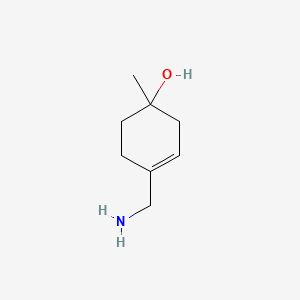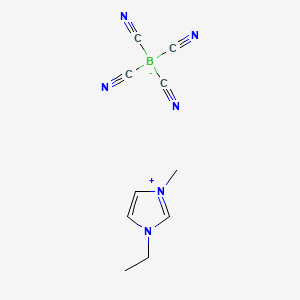
1-Ethyl-3-methylimidazolium tetracyanoborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-methylimidazolium tetracyanoborate is an ionic liquid with the chemical formula C10H11BN6. It is known for its high thermal stability, low volatility, and excellent electrochemical properties. This compound is widely used in various scientific and industrial applications, particularly in the field of energy storage and conversion.
Preparation Methods
The synthesis of 1-ethyl-3-methylimidazolium tetracyanoborate typically involves the reaction of 1-ethyl-3-methylimidazolium chloride with sodium tetracyanoborate. The reaction is carried out in an organic solvent such as acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain a high-purity ionic liquid .
Industrial production methods for this compound are similar but often involve larger-scale equipment and more rigorous purification processes to ensure the product meets the required standards for specific applications .
Chemical Reactions Analysis
1-Ethyl-3-methylimidazolium tetracyanoborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: It can be reduced under specific conditions, although this is less common.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-Ethyl-3-methylimidazolium tetracyanoborate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1-ethyl-3-methylimidazolium tetracyanoborate exerts its effects is primarily related to its ionic nature. The compound’s high ionic conductivity and low volatility make it an excellent medium for facilitating electrochemical reactions. The tetracyanoborate anion can form strong interactions with various metal ions, enhancing the stability and efficiency of the systems in which it is used .
Comparison with Similar Compounds
1-Ethyl-3-methylimidazolium tetracyanoborate is often compared with other ionic liquids, such as:
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Ethyl-3-methylimidazolium tetrafluoroborate
- 1-Ethyl-3-methylimidazolium dicyanamide
Compared to these compounds, this compound offers unique advantages in terms of its lower viscosity, higher ionic conductivity, and better performance in specific applications such as dye-sensitized solar cells and supercapacitors .
Properties
Molecular Formula |
C10H11BN6 |
|---|---|
Molecular Weight |
226.05 g/mol |
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;tetracyanoboranuide |
InChI |
InChI=1S/C6H11N2.C4BN4/c1-3-8-5-4-7(2)6-8;6-1-5(2-7,3-8)4-9/h4-6H,3H2,1-2H3;/q+1;-1 |
InChI Key |
CPZCMVDICTVHIP-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C#N)(C#N)(C#N)C#N.CCN1C=C[N+](=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


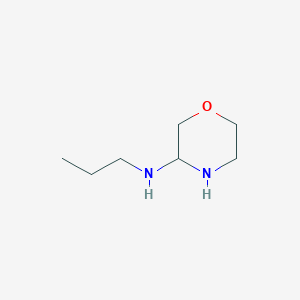
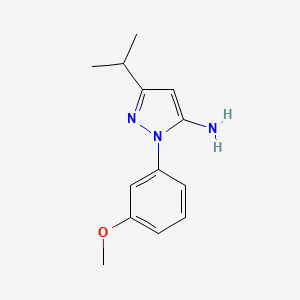
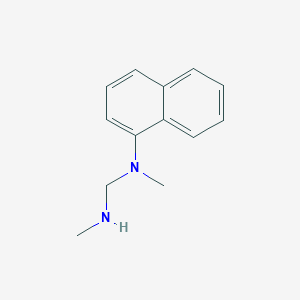
![tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13893517.png)
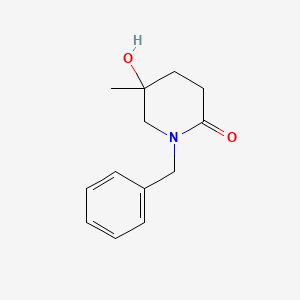
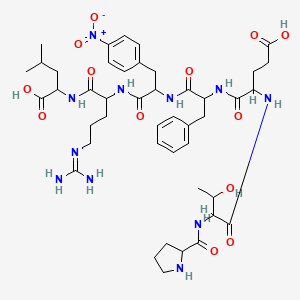
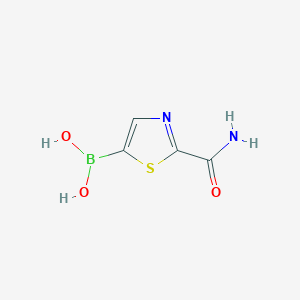
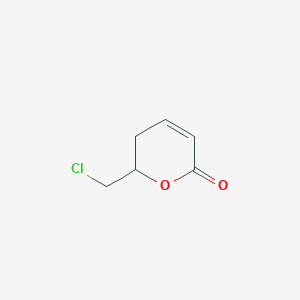
![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate](/img/structure/B13893550.png)
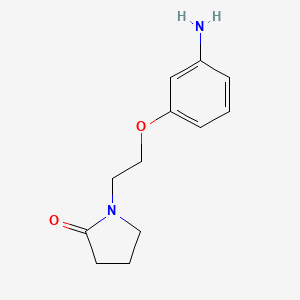
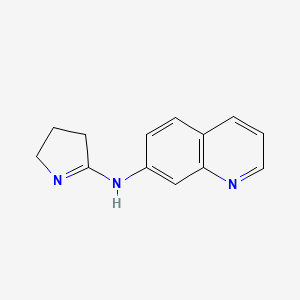
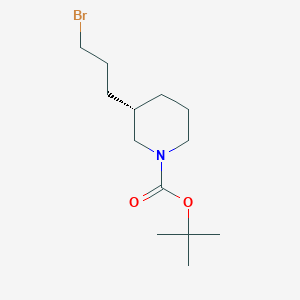
![17-ethynyl-7,13-dimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13893580.png)
